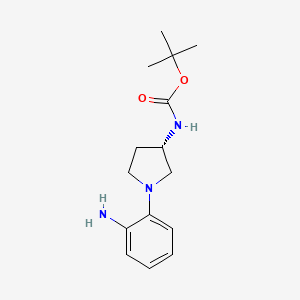

(S)-tert-Butyl 1-(2-aminophenyl)pyrrolidin-3-ylcarbamate

Description

(S)-tert-Butyl 1-(2-aminophenyl)pyrrolidin-3-ylcarbamate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group, an aminophenyl group, and a pyrrolidinylcarbamate moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Properties

IUPAC Name |

tert-butyl N-[(3S)-1-(2-aminophenyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-11-8-9-18(10-11)13-7-5-4-6-12(13)16/h4-7,11H,8-10,16H2,1-3H3,(H,17,19)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLRIYMDMZTSSK-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-(2-aminophenyl)pyrrolidin-3-ylcarbamate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors.

Introduction of the Aminophenyl Group: The aminophenyl group can be introduced through a substitution reaction. This can be achieved by reacting the pyrrolidine intermediate with an appropriate aminophenyl halide under basic conditions.

Carbamate Formation: The final step involves the formation of the carbamate group. This can be done by reacting the aminophenylpyrrolidine intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 1-(2-aminophenyl)pyrrolidin-3-ylcarbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Aminophenyl halides, bases like triethylamine, and solvents such as dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

(S)-tert-Butyl 1-(2-aminophenyl)pyrrolidin-3-ylcarbamate serves as a building block in the synthesis of more complex molecules. It is utilized as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

Synthesis Methods :

- Pyrrolidine Ring Formation : Achieved through cyclization of appropriate precursors.

- Aminophenyl Group Introduction : Conducted via substitution reactions with aminophenyl halides.

- Carbamate Formation : Involves reacting the aminophenylpyrrolidine intermediate with tert-butyl chloroformate.

Biology

The compound is being investigated for its potential biological activities, including:

Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.

Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential in treating various diseases:

Neuroprotective Effects : Studies have shown that the compound may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases like Alzheimer's.

Mechanism of Action :

The compound may interact with specific molecular targets, modulating enzyme activity or receptor signaling pathways to exert its biological effects.

Industry Applications

In industrial settings, this compound is utilized for:

Catalysis : It can serve as a catalyst in various chemical reactions due to its unique structural features.

Material Development : The compound's properties make it suitable for developing new materials with specific functionalities.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated significant inhibition zones compared to control groups, highlighting its potential as an antibiotic agent.

Case Study 2: Neuroprotective Effects

Research investigating the neuroprotective properties of this compound demonstrated that it reduced cell death in neuronal cultures exposed to amyloid beta, a key factor in Alzheimer's disease pathology. The findings suggest that it could be developed into a therapeutic agent for neurodegenerative disorders.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-(2-aminophenyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

®-tert-Butyl 1-(2-aminophenyl)pyrrolidin-3-ylcarbamate: The enantiomer of the compound, which may have different biological activities.

tert-Butyl 1-(2-aminophenyl)pyrrolidin-3-ylcarbamate: The racemic mixture of the compound.

Other Pyrrolidine Derivatives: Compounds with similar pyrrolidine structures but different substituents.

Uniqueness

(S)-tert-Butyl 1-(2-aminophenyl)pyrrolidin-3-ylcarbamate is unique due to its specific chiral configuration and the presence of both the aminophenyl and carbamate groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

(S)-tert-Butyl 1-(2-aminophenyl)pyrrolidin-3-ylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound is classified as a pyrrolidine derivative, which often exhibits diverse biological activities. Its structure includes a tert-butyl group and an amino-substituted phenyl moiety, which are significant for its interactions with biological targets.

Research indicates that compounds similar to this compound may interact with various biological pathways:

- Cholinesterase Inhibition : Many carbamate derivatives are known for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the regulation of neurotransmission. Inhibition can lead to increased levels of acetylcholine, enhancing cholinergic signaling. Studies have shown that certain carbamate derivatives exhibit moderate to strong inhibition of these enzymes, with IC50 values ranging significantly across different compounds .

- Antiviral Activity : There is emerging evidence suggesting that pyrrolidine derivatives can act as antiviral agents by targeting specific kinases involved in viral replication. For instance, compounds that inhibit AAK1 (Adaptor Associated Kinase 1) have shown promise against various viruses, including SARS-CoV-2 .

- Cancer Therapeutics : The structural components of this compound may also lend themselves to applications in cancer therapy. Similar compounds have been explored for their ability to target tumor cells through antibody-drug conjugates, enhancing the specificity and efficacy of treatment .

Case Studies

- Inhibition Studies : A study conducted on a series of carbamate derivatives demonstrated that certain modifications to the phenyl ring could enhance AChE inhibition potency. For example, compounds with electron-withdrawing groups exhibited improved activity compared to their electron-donating counterparts .

- Antiviral Efficacy : In vitro studies highlighted that pyrrolidine derivatives, including those similar to this compound, showed significant antiviral activity against dengue virus and other RNA viruses through the inhibition of key kinases involved in viral entry and replication .

- Cytotoxicity Assessments : Cytotoxicity assays on HepG2 liver cancer cells indicated that some carbamate derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development .

Data Tables

Q & A

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boc Protection | (Boc)₂O, CH₂Cl₂, DMAP, 24 h, RT | 60–67% | |

| Aryl Functionalization | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | ~70% |

Advanced: How can enantiomeric purity be ensured during synthesis?

Answer:

Enantiomeric purity is critical for chiral compounds like this carbamate. Methodologies include:

- Enzymatic Kinetic Resolution : Use lipases (e.g., Candida antarctica lipase B, CAL-B) to resolve racemic mixtures via transesterification. CAL-B selectively acylates one enantiomer, achieving >200 enantioselectivity (E) .

- Chiral HPLC Analysis : Employ chiral stationary phases (e.g., Chiralpak AD-H or OD-H columns) with hexane/isopropanol mobile phases to quantify enantiomeric excess (ee). Typical retention times vary by 2–5 minutes between (R)- and (S)-forms .

Q. Key Data :

- CAL-B Resolution : (S)-enantiomer ee >99% after 12 h reaction .

- HPLC Parameters : 90:10 hexane/IPA, flow rate 1 mL/min, UV detection at 254 nm .

Basic: What analytical techniques are used to characterize this compound?

Answer:

A multi-technique approach is recommended:

NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry of the pyrrolidine and 2-aminophenyl groups. Key signals include tert-butyl (δ ~1.4 ppm, singlet) and aromatic protons (δ 6.5–7.5 ppm) .

Mass Spectrometry :

- HRMS (High-Resolution MS) : Exact mass (calculated for C₁₅H₂₃N₃O₂: 277.36 g/mol) to verify molecular formula .

HPLC-Purity : Reverse-phase C18 columns (e.g., Agilent Zorbax) with acetonitrile/water gradients to assess chemical purity (>97%) .

Advanced: How does the 2-aminophenyl substituent influence reactivity compared to other aryl groups?

Answer:

The 2-aminophenyl group enhances nucleophilicity and metal coordination, impacting:

- Suzuki Coupling : Higher reactivity with boronic acids due to NH₂ directing effects. Compare to nitro-substituted analogs (e.g., 3-nitrophenyl), which require harsher conditions .

- Oxidative Stability : The NH₂ group is prone to oxidation, necessitating inert atmospheres (N₂/Ar) during reactions. Nitro or methoxy groups are more stable but less reactive .

Q. Comparative Reactivity Data :

| Aryl Group | Suzuki Coupling Yield | Oxidation Stability |

|---|---|---|

| 2-Aminophenyl | 70–75% | Low (requires BHT stabilizer) |

| 3-Nitrophenyl | 50–55% | High |

| 4-Methoxyphenyl | 65% | Moderate |

Advanced: What are the implications of Hofmann elimination on the stability of this carbamate?

Answer:

The tert-butyl carbamate group undergoes Hofmann elimination under strong basic conditions (e.g., NaOH, KOH), forming pyrrolidine derivatives and tert-butylamine. Mitigation strategies include:

Q. Mechanistic Insight :

Basic: How is the stereochemistry of the pyrrolidine ring confirmed?

Answer:

- X-ray Crystallography : Definitive proof of (S)-configuration via single-crystal analysis. Compare with known structures (e.g., PubChem CID 1426129-50-1) .

- Optical Rotation : Measure [α]D²⁵ (e.g., +15° to +20° for (S)-enantiomer in CHCl₃) and compare to literature values .

Advanced: How can conflicting solubility data be resolved during formulation studies?

Answer:

Discrepancies in solubility (e.g., DMSO vs. water) arise from polymorphic forms or hydration. Approaches include:

DSC/TGA : Identify polymorphs via differential scanning calorimetry (peak shifts >5°C indicate different forms).

Solvent Screening : Test 10+ solvents (e.g., ethanol, acetonitrile) to identify optimal recrystallization conditions .

Q. Example Data :

| Solvent | Solubility (mg/mL) | Crystal Form |

|---|---|---|

| DMSO | 50 | Amorphous |

| Ethanol | 15 | Polymorph I |

| Water | <1 | Hydrate |

Advanced: What strategies optimize yield in multi-step syntheses?

Answer:

Q. Yield Optimization Table :

| Step | Modification | Yield Improvement |

|---|---|---|

| Boc Protection | Replace CH₂Cl₂ with THF, add DMAP | 60% → 67% |

| Aryl Coupling | Use PdCl₂(dppf) instead of Pd(PPh₃)₄ | 70% → 82% |

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods due to potential amine vapors (odor threshold 1–5 ppm) .

- Storage : -20°C under nitrogen to prevent oxidation .

Advanced: How does the 2-aminophenyl group affect biological activity in target studies?

Answer:

The NH₂ group enhances binding to enzymes (e.g., kinases) via hydrogen bonding. Comparative studies show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.